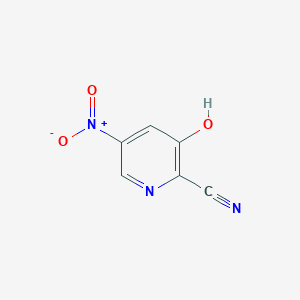![molecular formula C7H4Cl2N2O2S2 B15224871 2,4-Dichloro-7-(methylsulfonyl)thieno[3,2-d]pyrimidine](/img/structure/B15224871.png)
2,4-Dichloro-7-(methylsulfonyl)thieno[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-7-(methylsulfonyl)thieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C7H4O2N2Cl2S2. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is substituted with two chlorine atoms at positions 2 and 4, and a methylsulfonyl group at position 7. It is a solid compound that has found applications in various fields of scientific research due to its unique chemical properties .
Métodos De Preparación
The synthesis of 2,4-Dichloro-7-(methylsulfonyl)thieno[3,2-d]pyrimidine typically involves the use of 3-amino-2-methoxycarbonylthiophene as the main raw material. The synthetic route includes several steps, such as chlorination and sulfonylation, under specific reaction conditions to achieve the desired product . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing reaction time and cost .
Análisis De Reacciones Químicas
2,4-Dichloro-7-(methylsulfonyl)thieno[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Sulfonylation: The methylsulfonyl group can participate in further chemical modifications.
Common reagents used in these reactions include chlorinating agents, sulfonylating agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-7-(methylsulfonyl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2,4-Dichloro-7-(methylsulfonyl)thieno[3,2-d]pyrimidine can be compared with other similar compounds, such as:
- 2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine
- 2,4-Dichlorothieno[3,2-d]pyrimidine
- 2,4-Dichloro-5-methylsulfanyl-pyrimidine
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C7H4Cl2N2O2S2 |
|---|---|
Peso molecular |
283.2 g/mol |
Nombre IUPAC |
2,4-dichloro-7-methylsulfonylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H4Cl2N2O2S2/c1-15(12,13)3-2-14-5-4(3)10-7(9)11-6(5)8/h2H,1H3 |
Clave InChI |
VKQIFDZAVHXUHN-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CSC2=C1N=C(N=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


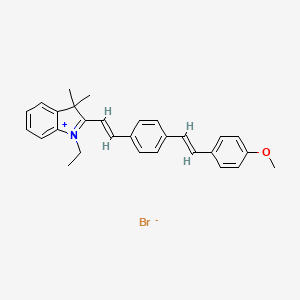
![3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15224792.png)

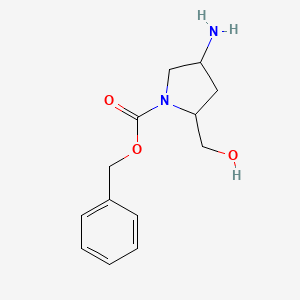
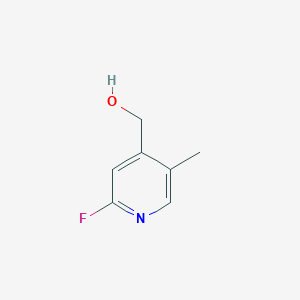
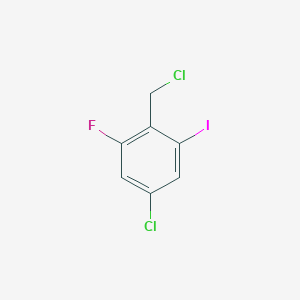
![4,6-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15224814.png)
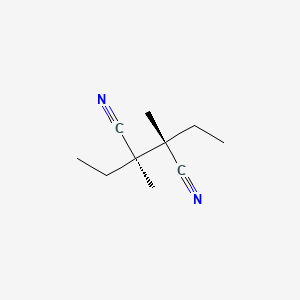

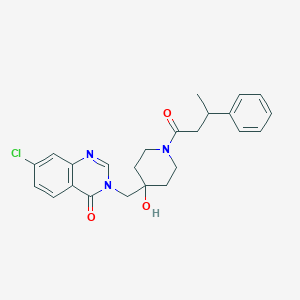
![5-Hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B15224851.png)
![4,7-dichloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B15224858.png)
![3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15224866.png)
